3-Tert-butyl-4-methoxybenzonitrile
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Overview
Description
3-Tert-butyl-4-methoxybenzonitrile: is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.259 g/mol . It is characterized by the presence of a tert-butyl group and a methoxy group attached to a benzonitrile core. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-4-methoxybenzonitrile typically involves the reaction of 3-tert-butyl-4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the Sandmeyer reaction , where the aldehyde is converted to the corresponding nitrile using copper(I) cyanide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-4-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under specific conditions.
Major Products Formed:
Oxidation: 3-tert-butyl-4-methoxybenzoic acid.
Reduction: 3-tert-butyl-4-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Tert-butyl-4-methoxybenzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its role as a building block in the synthesis of bioactive molecules .
Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects. The tert-butyl and methoxy groups influence the compound’s reactivity and stability, affecting its overall mechanism of action .
Comparison with Similar Compounds
- 3-tert-Butyl-4-methoxybenzaldehyde
- 4-(tert-Butyl)-3-nitroaniline
- 4-Bromo-3-methoxybenzonitrile
- 3-(Bromomethyl)-4-methoxybenzonitrile
- 4-Butoxy-3-ethoxybenzonitrile
Comparison: 3-Tert-butyl-4-methoxybenzonitrile is unique due to the presence of both tert-butyl and methoxy groups, which confer specific chemical properties such as increased steric hindrance and electron-donating effects. These properties distinguish it from other similar compounds and make it valuable in various applications .
Properties
CAS No. |
66737-90-4 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-tert-butyl-4-methoxybenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-7-9(8-13)5-6-11(10)14-4/h5-7H,1-4H3 |
InChI Key |
GYGMKKVKBQKHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C#N)OC |
Origin of Product |
United States |
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